N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide
Overview
Description
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide is a chemical compound that belongs to the class of benzofuran derivativesThe structure of this compound consists of a benzofuran ring fused with a furan ring, making it a unique and interesting molecule for scientific research .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets leading to a range of biological responses . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit the growth of various cancer cell lines by interacting with specific enzymes and proteins involved in cell proliferation . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit cell growth in various cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. This inhibition is often due to the compound’s ability to interfere with cell signaling pathways that regulate cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This increase in reactive oxygen species can lead to cell death, making the compound a potential candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that regulate metabolic flux and metabolite levels. Benzofuran derivatives have been shown to affect the receptor tyrosine kinase signaling pathway, which is often overactive in cancer cells. By targeting this pathway, the compound can inhibit cancer cell growth and proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions can help optimize the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s efficacy and specificity in targeting cancer cells.
Preparation Methods
The synthesis of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a source of fluoride ion . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods are efficient and provide high yields of the desired product.
Chemical Reactions Analysis
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar biological activities but lacking the additional furan ring.
5-Aminocoumarans: Dual inhibitors of lipid peroxidation and dopamine release, similar to this compound.
Benzothiophene derivatives: Compounds with a sulfur atom in place of the oxygen in the benzofuran ring, exhibiting different biological activities. The uniqueness of this compound lies in its combined benzofuran and furan rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-4,6,8H,5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHAZNMKCOCWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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